molecular formula C22H22ClN3O5S B2958439 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 500266-91-1

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

Cat. No.: B2958439
CAS No.: 500266-91-1
M. Wt: 475.94
InChI Key: LSEUAYPLUDNOCA-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core modified with a 3-chlorophenyl group, a sulfone moiety (5,5-dioxido), and a 3,4-diethoxybenzamide substituent. The 3,4-diethoxybenzamide moiety likely contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-3-30-19-9-8-14(10-20(19)31-4-2)22(27)24-21-17-12-32(28,29)13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEUAYPLUDNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H20ClN3O3S
  • Molecular Weight: 381.88 g/mol
  • Purity: Typically around 95% .

The structure of this compound features a thieno[3,4-c]pyrazole core with various substituents that contribute to its biological activity. The presence of a chlorophenyl group and dioxido functionality enhances its potential for interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Similar compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit phosphodiesterase (PDE) enzymes and aurora kinases, which are involved in various cellular processes including inflammation and cell division .

1. Antimicrobial Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects: Compounds in this class have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.

2. Anticancer Activity

Studies have highlighted the potential anticancer properties of thieno[3,4-c]pyrazoles:

  • Inhibition of Cancer Cell Lines: Compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) using assays like MTT .
Cell LineIC50 Value (µM)Reference
A54915
MCF-720

3. Anti-inflammatory Activity

Thieno[3,4-c]pyrazoles have also been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Case Studies

A significant study focused on the antioxidant capabilities of thieno[2,3-c]pyrazole compounds demonstrated their effectiveness in reducing oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The study reported that treated erythrocytes exhibited significantly fewer morphological alterations compared to untreated controls .

GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[2,3-c]pyrazole Treatment12 ± 1.03

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical analysis based on structural analogs and functional groups:

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Core Structure Key Substituents Potential Applications
Target Compound Thieno[3,4-c]pyrazole 3-Chlorophenyl, sulfone, 3,4-diethoxy Enzyme inhibition (e.g., kinases)
Thieno[2,3-c]pyrazole derivatives Thieno[2,3-c]pyrazole Varied aryl/heteroaryl groups Anticancer agents, antimicrobials
Pyrazole-sulfonamide hybrids Pyrazole + sulfonamide Sulfonamide, halogenated aryl COX-2 inhibitors, diuretics
3,4-Diethoxybenzamide derivatives Benzamide Ethoxy groups at C3/C4 Solubility enhancers, CNS agents

Key Findings:

Thienopyrazole Derivatives: Thienopyrazole scaffolds are known for their biological activity. The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs, as seen in sulfonamide-based drugs .

Chlorophenyl vs. Other Aryl Groups : The 3-chlorophenyl group enhances lipophilicity and may influence target selectivity. For example, chlorinated aryl groups in kinase inhibitors (e.g., imatinib analogs) improve binding to hydrophobic pockets .

Diethoxybenzamide vs. Methoxy/Methyl : The ethoxy groups in the benzamide moiety likely increase solubility compared to methyl or methoxy substituents, critical for oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Start with the thieno[3,4-c]pyrazole core synthesis using cyclocondensation of 3-chlorophenylhydrazine with thiophene-derived diketones under acidic conditions. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts .
  • Step 2: Introduce the sulfone group (5,5-dioxido) via oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Confirm completion via IR spectroscopy (SO₂ asymmetric stretch ~1300 cm⁻¹) .
  • Step 3: Couple the 3,4-diethoxybenzamide moiety using EDC/HOBt-mediated amidation. Optimize solvent polarity (e.g., DMF vs. THF) to improve yields (Table 1).

Q. Table 1: Solvent Optimization for Amidation

SolventYield (%)Purity (HPLC)
DMF7895%
THF6289%
DCM4582%

Reference: Synthetic protocols for analogous pyrazol-thiadiazine systems .

Q. How can researchers reliably characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Workflow:
    • HPLC-MS: Use a C18 column (ACN/water gradient) to assess purity. Monitor for de-ethoxy byproducts (e.g., m/z shifts).
    • NMR: Confirm the diethoxybenzamide region (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfone protons (δ 3.5–3.7 ppm) .
    • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrazole vs. thiophene substitution) using single-crystal analysis .

Note: Discrepancies in melting points (e.g., vs. analogs) may indicate polymorphic forms; use DSC for validation .

Q. What solvent systems are suitable for solubility studies, and how can formulation challenges be addressed?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits.
  • Formulation Strategies:
    • For low aqueous solubility (<10 µM), employ cyclodextrin encapsulation (e.g., HP-β-CD) or nanoemulsions.
    • Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

  • Variable Design: Synthesize analogs with:
    • Modified diethoxy groups (e.g., methoxy, halogenated).
    • Alternative heterocycles (e.g., replacing thieno-pyrazole with pyrazolo-triazine).
  • Assays:
    • Kinase Inhibition: Use FRET-based assays (e.g., EGFR or JAK2 kinases).
    • Cellular Uptake: Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .
  • Data Analysis: Apply multivariate regression to correlate substituent electronegativity with IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

  • Case Study: If in vitro assays show potency but in vivo models lack efficacy:
    • Pharmacokinetics: Measure plasma half-life (LC-MS/MS) and tissue distribution.
    • Metabolite Screening: Identify Phase I/II metabolites via hepatocyte incubations.
    • Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm binding in vivo .
  • Hypothesis Testing: Differences may stem from protein binding or off-target effects; use SPR (Surface Plasmon Resonance) for specificity profiling .

Q. What computational strategies predict the compound’s target proteins or metabolic pathways?

Methodological Answer:

  • In Silico Tools:
    • Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or AMPK). Prioritize binding poses with ΔG < -8 kcal/mol.
    • ADMET Prediction: SwissADME for bioavailability radar and CYP450 interactions.
  • Validation: Cross-reference with transcriptomic data (e.g., LINCS L1000) to identify pathway enrichment .

Q. How to assess the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Stability Assay:
    • Incubate with liver microsomes (human/rat) and NADPH.
    • Quench at 0, 15, 30, 60 min; quantify parent compound via LC-MS.
  • Key Metrics: Calculate intrinsic clearance (Clₜₙₜ) and t₁/₂. Optimize using deuterium labeling at metabolically labile sites (e.g., ethoxy groups) .

Q. Table 2: Key Stability Parameters

ParameterValue (Human)Value (Rat)
Plasma t₁/₂ (h)2.31.8
Microsomal Clₜₙₜ22 mL/min/kg35 mL/min/kg

Q. What strategies mitigate off-target effects in functional assays?

Methodological Answer:

  • Counter-Screens: Test against panels of unrelated targets (e.g., GPCRs, ion channels).
  • CRISPR Knockout: Validate target specificity using isogenic cell lines lacking the putative target protein.
  • Proteomics: Perform pulldown assays with biotinylated probes and identify bound proteins via mass spectrometry .

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